2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole
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Overview
Description
Benzimidazole derivatives are a class of organic compounds that contain a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT Raman, and NMR . These techniques can provide information on the compound’s geometric structure, electronic features, and vibrational modes .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be predicted using various computational tools. These properties may include the compound’s partition coefficient, boiling point, melting point, and vapor pressure .Scientific Research Applications
Coordination Chemistry and Properties
- Chemistry and Properties of Benzothiazole Derivatives : A comprehensive review of the chemistry of compounds containing benzimidazole and benzothiazole derivatives highlights their preparation, properties, and applications in creating complex compounds. These derivatives exhibit notable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas for further investigation and potential applications in various fields of chemistry (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Drug Development
- Benzothiazole in Chemotherapeutic Agents : Benzothiazole derivatives have been recognized for their extensive pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of 2-arylbenzothiazoles, in particular, shows potential as antitumor agents, with some compounds currently in clinical use for treating various diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
- Advancements in Benzothiazole Derivatives : Structural modifications of benzothiazole derivatives have led to the development of new chemotherapeutics showing promising anticancer activities. These advancements underscore the potential of benzothiazole derivatives in drug discovery, highlighting the need for further exploration and development of these compounds as viable cancer treatments (Ahmed et al., 2012).
Synthetic Methodologies
- Synthesis of 2-Arylthio-Benzazoles : Recent advances in the synthesis of 2-arylthio-benzazoles, including benzothiazoles, have opened up new possibilities for creating compounds with diverse biological and pharmacological properties. These methodologies highlight the versatility and applicability of benzothiazole derivatives in synthesizing biologically active compounds (Vessally et al., 2018).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their potential therapeutic applications . They are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Benzimidazole derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole . These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and humidity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-2-6-11-10(5-1)16-14(17-11)9-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURXEZDKXSDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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